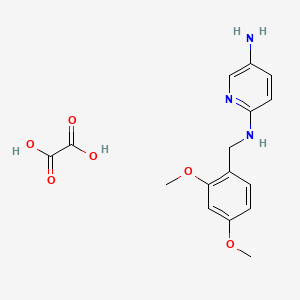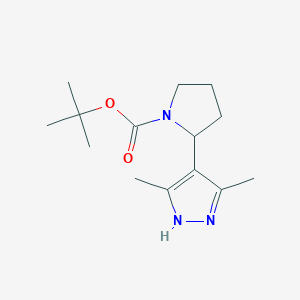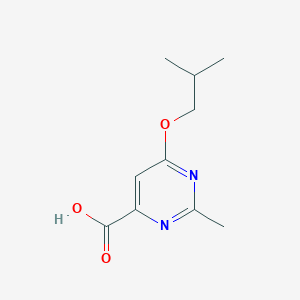
N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate is a chemical compound with a complex structure that includes a pyridine ring substituted with a 2,4-dimethoxybenzyl group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate typically involves multiple steps, starting with the preparation of the pyridine-2,5-diamine core. This core is then reacted with 2,4-dimethoxybenzyl chloride under specific conditions to introduce the 2,4-dimethoxybenzyl group. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. These methods would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino groups and the methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate include other pyridine derivatives with different substituents, such as:
- N2-(2,4-Dimethoxyphenyl)pyridine-2,5-diamine
- N2-(2,4-Dimethoxybenzyl)pyridine-2,6-diamine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the oxalate salt
Properties
Molecular Formula |
C16H19N3O6 |
|---|---|
Molecular Weight |
349.34 g/mol |
IUPAC Name |
2-N-[(2,4-dimethoxyphenyl)methyl]pyridine-2,5-diamine;oxalic acid |
InChI |
InChI=1S/C14H17N3O2.C2H2O4/c1-18-12-5-3-10(13(7-12)19-2)8-16-14-6-4-11(15)9-17-14;3-1(4)2(5)6/h3-7,9H,8,15H2,1-2H3,(H,16,17);(H,3,4)(H,5,6) |
InChI Key |
YYPPJUDQROPKAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=C(C=C2)N)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Difluoromethoxy)-2-methylbenzo[d]oxazole](/img/structure/B11778240.png)
![4-(5,7-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11778242.png)




![2-(3-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11778267.png)






